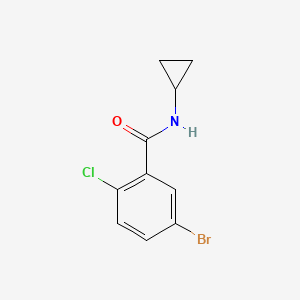

5-bromo-2-chloro-N-cyclopropylbenzamide

Vue d'ensemble

Description

5-Bromo-2-chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol . It is a benzamide derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring, and a cyclopropyl group attached to the amide nitrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.

Amidation Reaction: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is converted to an amide group by reacting with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Optimized Reaction Conditions: Optimizing reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as recrystallization or chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce different amine derivatives .

Applications De Recherche Scientifique

Antiviral Research

Recent studies have highlighted the potential of compounds similar to 5-bromo-2-chloro-N-cyclopropylbenzamide as antiviral agents. For instance, research has focused on the synthesis of related compounds that exhibit activity against RNA viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV). These studies indicate that modifications of the benzamide structure can lead to compounds with significant antiviral properties, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Cancer Therapeutics

The compound has also been explored for its potential as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structural motifs have been shown to inhibit monopolar spindle 1 (Mps-1) kinase, which plays a role in cell division and tumor growth. This suggests that this compound could be investigated for its efficacy in treating various cancers, including hematological malignancies and solid tumors .

Case Study 1: Antiviral Activity Assessment

In a recent study examining the antiviral properties of benzamide derivatives, compounds structurally related to this compound were screened for their efficacy against RSV. The results indicated that certain analogues exhibited low micromolar activity against the virus while maintaining low cytotoxicity in host cells. This underscores the potential for further development of this class of compounds as antiviral agents .

Case Study 2: Inhibition of Mps-1 Kinase

Another study investigated various substituted benzamides for their ability to inhibit Mps-1 kinase activity. Compounds similar to this compound demonstrated promising inhibitory effects on cancer cell lines, indicating their potential use in targeted cancer therapies. The findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent inhibitors .

Mécanisme D'action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a cyclopropyl group.

N-Cyclopropyl-4-sulfamoylbenzamide: Contains a sulfamoyl group instead of halogens.

4-Chloro-N-cyclopropyl-2-hydroxybenzamide: Contains a hydroxyl group instead of bromine.

Uniqueness

5-Bromo-2-chloro-N-cyclopropylbenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, combined with a cyclopropyl group on the amide nitrogen. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds .

Activité Biologique

2-Chloro-4-fluoro-6-nitrotoluene is a halogenated aromatic compound with the molecular formula C7H5ClFNO2. Its structure features a benzene ring substituted with chlorine, fluorine, and nitro groups, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry and environmental science due to its potential therapeutic applications and ecological implications.

The presence of electron-withdrawing groups such as the nitro group enhances the electrophilic character of the compound, facilitating various chemical reactions. Key properties include:

- Electrophilic Aromatic Substitution (EAS) : The nitro group directs electrophiles to ortho and para positions on the benzene ring.

- Reduction : The nitro group can be reduced to an amino group, which may alter biological interactions.

- Nucleophilic Substitution : Chlorine can be substituted by nucleophiles, impacting the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of nitro-substituted toluenes exhibit significant antimicrobial activity. A study demonstrated that related compounds could inhibit bacterial growth, suggesting potential applications in antibiotic development. This activity is primarily attributed to the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress in microbial cells .

Cytotoxic Effects

In vitro studies have shown that 2-chloro-4-fluoro-6-nitrotoluene can induce cytotoxicity in various cancer cell lines. The mechanism involves ROS generation, which triggers apoptosis pathways. Notably, this compound has been evaluated against multiple cancer types, demonstrating varying degrees of effectiveness .

Environmental Impact

The environmental persistence of this compound has been investigated, revealing that it can degrade under aerobic conditions, leading to less toxic byproducts. This degradation pathway is crucial for assessing its ecological safety and potential impacts on soil and water systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds influence their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-fluorotoluene | Chlorine and fluorine on benzene | Moderate antibacterial properties |

| 4-Chloro-2-fluoro-5-nitrotoluene | Similar nitro substitution | Notable cytotoxicity against cancer cells |

| 2-Fluoro-5-nitrotoluene | Lacks chlorine | Lower reactivity in biological systems |

The unique combination of halogen and nitro groups in 2-chloro-4-fluoro-6-nitrotoluene enhances its reactivity compared to structurally similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Case Studies and Research Findings

- Antileishmanial Activity : Nitro and halogenated derivatives have shown promise as antileishmanial agents. A study identified over 90 compounds with significant antileishmanial activity linked to their structural features, including those similar to 2-chloro-4-fluoro-6-nitrotoluene. These findings suggest a potential pathway for developing new treatments for neglected tropical diseases .

- Cytotoxicity Mechanisms : Detailed investigations into the cytotoxic mechanisms revealed that compounds like 2-chloro-4-fluoro-6-nitrotoluene induce apoptosis through ROS-mediated pathways. This was supported by studies measuring cell viability and apoptotic markers in treated cancer cell lines .

- Environmental Degradation Studies : Research conducted on the biodegradation pathways of similar compounds showed that specific microbial strains could utilize these compounds as carbon sources, leading to their breakdown into less harmful substances. This highlights the importance of understanding the environmental fate of such chemicals .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQTKXSRJBMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406570 | |

| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669734-35-4 | |

| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.